2,4,5-三氯联苯

描述

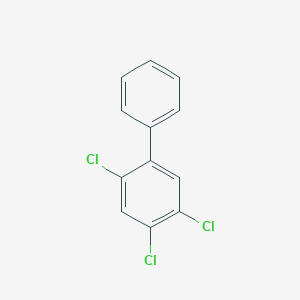

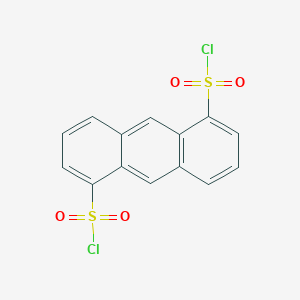

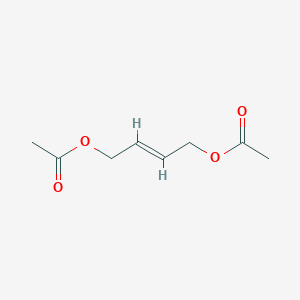

2,4,5-Trichlorobiphenyl is a polychlorinated biphenyl (PCB) compound, which consists of a biphenyl molecule with three chlorine atoms attached at the 2, 4, and 5 positions. It is one of the many congeners of PCBs, which were widely used in industrial applications due to their chemical stability and insulating properties. PCBs have been banned in many countries due to their environmental persistence and potential health hazards .

科学研究应用

2,4,5-Trichlorobiphenyl has been extensively studied for its environmental impact and potential health effects. It is used in research to understand the behavior of PCBs in the environment, including their degradation pathways and interactions with natural organic matter . In chemistry, it serves as a model compound for studying the dechlorination and detoxification processes of PCBs . Additionally, it is used in toxicology studies to investigate the effects of PCBs on human health and wildlife .

作用机制

Target of Action

The primary target of 2,4,5-Trichlorobiphenyl is the aryl hydrocarbon receptor . This receptor is a ligand-activated transcriptional activator . It plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Result of Action

The result of 2,4,5-Trichlorobiphenyl’s action is the disruption of normal cell function through the alteration of gene transcription . This can lead to harmful health effects, particularly due to its potential to bioaccumulate .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4,5-Trichlorobiphenyl. For instance, it was manufactured as commercial mixtures but was banned in the 1970s because it was found to bioaccumulate and cause harmful health effects . . This persistence in the environment can lead to ongoing exposure and potential health risks.

准备方法

Synthetic Routes and Reaction Conditions

2,4,5-Trichlorobiphenyl can be synthesized through various methods, including the direct chlorination of biphenyl or the coupling of chlorinated benzene derivatives. One common method involves the reaction of 2,4,5-trichlorophenylmagnesium bromide with benzene in the presence of a catalyst . The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 100°C.

Industrial Production Methods

Industrial production of 2,4,5-Trichlorobiphenyl often involves the chlorination of biphenyl in the presence of a catalyst, such as iron or aluminum chloride. The process is carried out in a controlled environment to ensure the selective chlorination at the desired positions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .

化学反应分析

Types of Reactions

2,4,5-Trichlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Reactive oxygen species, such as hydroxyl radicals, in the presence of light or catalysts.

Reduction: Palladium-loaded carbon nanotubes, methanol/water solution, and controlled potential.

Substitution: Hydroxyl or thiol ions, activated carbon, and mild temperatures (40-150°C).

Major Products Formed

Oxidation: Chlorobenzoic acids, hydroxy-polychlorobiphenyls.

Reduction: Biphenyl, less chlorinated biphenyls.

Substitution: Hydroxybiphenyls, thiol-substituted biphenyls.

相似化合物的比较

2,4,5-Trichlorobiphenyl is similar to other polychlorinated biphenyls, such as 2,4,4’-Trichlorobiphenyl and 2,4,5,2’,5’-Pentachlorobiphenyl. its unique chlorine substitution pattern at the 2, 4, and 5 positions gives it distinct chemical and physical properties . For example, it has different reactivity and environmental persistence compared to other PCBs. Similar compounds include:

- 2,4,4’-Trichlorobiphenyl

- 2,4,5,2’,5’-Pentachlorobiphenyl

- 3,4-Dichlorobiphenyl

属性

IUPAC Name |

1,2,4-trichloro-5-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-10-7-12(15)11(14)6-9(10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVIKVCCUATMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073405 | |

| Record name | 2,4,5-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15862-07-4 | |

| Record name | 2,4,5-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015862074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trichloro-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V66M3S37YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the downstream effects of 2,4,5-Trichlorobiphenyl exposure on tomato seedlings?

A: Research indicates that 2,4,5-Trichlorobiphenyl application on tomato seedlings can lead to oxidative stress. This is characterized by a decrease in biomass and superoxide radical production, alongside an increase in hydrogen peroxide production and lipid peroxidation (indicated by malondialdehyde formation). [] Additionally, the activity of antioxidant enzymes like superoxide dismutase (SOD), ascorbate peroxidase (APX), and guaiacol peroxidase (GPX) is elevated, with specific isozymes of SOD, peroxidase, and APX showing selective increases. [] These findings suggest that the observed reduction in seedling growth upon 2,4,5-Trichlorobiphenyl exposure might be linked to oxidative stress and the altered expression of antioxidant enzymes. []

Q2: What is the molecular formula and weight of 2,4,5-Trichlorobiphenyl?

A: 2,4,5-Trichlorobiphenyl has the molecular formula C12H7Cl3 and a molecular weight of 257.55 g/mol. []

Q3: Can you elaborate on the degradation of 2,4,5-Trichlorobiphenyl using a microwave-assisted base-catalyzed decomposition (MA-BCD) process?

A: The MA-BCD process has proven effective in degrading 2,4,5-Trichlorobiphenyl. [] This method utilizes microwave irradiation in conjunction with traditional base-catalyzed decomposition. [] In this process, sodium hypophosphite (NaH2PO2) acts as a hydrogen donor, while granular activated carbon (GAC), zerovalent iron powder, copper powder, and Pd/C catalyst can be used as catalysts and microwave absorbents. [] The degradation primarily occurs through dechlorination, with biphenyl identified as the main product. [] The efficiency of this process is significantly influenced by factors like microwave power level, the presence of NaOH, and the type of catalyst used. []

Q4: How does palladium modification enhance the electrocatalytic hydrodechlorination (ECH) of 2,4,5-Trichlorobiphenyl?

A: Palladium-modified nickel foam electrodes exhibit high efficiency in the ECH of 2,4,5-Trichlorobiphenyl. [] This enhanced efficiency stems from the unique properties of the Pd/Ni foam cathode, where highly active hydrogen atoms generated on polarized Pd particles are proposed to spill over to less polarized Pd particles. [] This spillover effect increases the available surface area for reaction, allowing for efficient hydrodechlorination of 2,4,5-Trichlorobiphenyl adsorbed on the electrode surface. []

Q5: How effective are single-walled carbon nanotubes (SWCNTs) decorated with mono-6-deoxy-6-(p-aminophenylamino)-β-cyclodextrin (PCD) in sensing 2,4,5-Trichlorobiphenyl?

A: Hybridized SWCNTs decorated with PCD (SWCNT–PCD) demonstrate promising potential for sensing persistent organic pollutants like 2,4,5-Trichlorobiphenyl. [] The sensing mechanism relies on the formation of an inclusion complex between the SWCNT–PCD hybrid and the pollutant molecule. [] This interaction leads to a change in the electrical conductance of the SWCNT–PCD hybrid, which can be measured to detect the presence and concentration of the pollutant. []

Q6: Can the concept of concentration addition (CA) predict the combined estrogenic effects of 2,4,5-Trichlorobiphenyl in mixtures with other xenoestrogens?

A: Studies have shown that the CA concept can effectively describe the combined estrogenic effects of 2,4,5-Trichlorobiphenyl when present in mixtures with other xenoestrogens. [] This suggests that these compounds act through similar mechanisms to elicit their estrogenic effects. [] Furthermore, sample preparation methods utilizing accelerated solvent extraction (ASE) and gel permeation chromatography (GPC) have been validated for analyzing these mixtures, demonstrating good recovery of biological response and additive behavior of the xenoestrogens. []

Q7: How does temperature impact the transport of 2,4,5-Trichlorobiphenyl in anaerobic sediment?

A: Temperature significantly influences the transport of 2,4,5-Trichlorobiphenyl in anaerobic sediment. [] Elevated temperatures generally lead to increased microbial activity, particularly gas bubble generation, which enhances the transport of 2,4,5-Trichlorobiphenyl from sediment to the water column. [] This phenomenon is particularly relevant in understanding the fluctuating levels of 2,4,5-Trichlorobiphenyl in contaminated rivers, especially during warmer months. []

Q8: What is the aqueous solubility of 2,4,5-Trichlorobiphenyl and how does it change with temperature?

A: The aqueous solubility of 2,4,5-Trichlorobiphenyl, like other chlorobenzenes and polychlorinated biphenyls, increases with increasing temperature. [] This positive correlation between temperature and solubility can be attributed to the endothermic nature of the dissolution process. [] Therefore, understanding the temperature dependence of aqueous solubility is crucial in predicting the fate and transport of 2,4,5-Trichlorobiphenyl in the environment. []

Q9: How do particulates in water affect the sonochemical degradation of 2,4,5-Trichlorobiphenyl?

A: The presence of particulates in water can inhibit the sonochemical degradation of 2,4,5-Trichlorobiphenyl. [] This inhibition primarily occurs when the compound adsorbs onto the particulate surface, hindering its interaction with cavitation bubbles generated during sonication. [] The extent of inhibition depends on factors like particulate type, size, concentration, and the sorption affinity of 2,4,5-Trichlorobiphenyl to the particulate. []

Q10: What are the differences in 2,4,5-Trichlorobiphenyl dechlorination patterns observed in sediment microcosms from the Grasse River and the Upper Hudson River?

A: Sediment microcosms from the Grasse River and the Upper Hudson River exhibit distinct 2,4,5-Trichlorobiphenyl dechlorination patterns. [] Hudson River microcosms displayed rapid dechlorination of 2,4,5-Trichlorobiphenyl to 2-chlorobiphenyl (BZ1) with minimal gas production. [] In contrast, Grasse River microcosms showed a longer lag period for dechlorination, accompanied by significant methane and CO2 production. [] These differences highlight the influence of varying geochemical conditions and microbial communities on the biotransformation of 2,4,5-Trichlorobiphenyl in different river sediments. []

Q11: How do aligned carbon nanotubes electrodes deposited with palladium nanoparticles contribute to the electrocatalytic dechlorination of 2,4,5-Trichlorobiphenyl?

A: Aligned carbon nanotubes electrodes with palladium nanoparticles demonstrate promising results in the electrocatalytic dechlorination of 2,4,5-Trichlorobiphenyl. [] This approach utilizes the high surface area and excellent electrocatalytic properties of palladium nanoparticles, further enhanced by their deposition on aligned carbon nanotubes. [] This combination facilitates electron transfer and promotes the dechlorination reaction, offering a potentially efficient method for removing 2,4,5-Trichlorobiphenyl from contaminated environments. []

Q12: Can marine-derived mesophotic fungi contribute to the biodegradation of 2,4,5-Trichlorobiphenyl?

A: Recent research suggests that marine-derived mesophotic fungi hold potential for the biodegradation of 2,4,5-Trichlorobiphenyl. [] These fungi, adapted to low-light conditions, often exhibit unique metabolic pathways that enable them to degrade various pollutants. [] Further investigation into their specific enzymatic mechanisms and degradation pathways could reveal their potential application in bioremediation strategies for 2,4,5-Trichlorobiphenyl. []

Q13: How does exposure to 2,4,5-Trichlorobiphenyl impact chitobiase activity in the fiddler crab, Uca pugilator?

A: Exposure to 2,4,5-Trichlorobiphenyl can affect the activity of chitobiase, a crucial enzyme involved in chitin degradation, in the fiddler crab, Uca pugilator. [] Chitin is a major component of the crab's exoskeleton and digestive system; therefore, alterations in chitobiase activity due to 2,4,5-Trichlorobiphenyl exposure can have significant implications for the crab's growth, development, and overall health. []

Q14: Is granular activated carbon (GAC) effective in treating 2,4,5-Trichlorobiphenyl in simulated soil-washing solutions?

A: Research indicates that GAC adsorption, coupled with microwave regeneration, can effectively treat 2,4,5-Trichlorobiphenyl in simulated soil-washing solutions. [] This approach utilizes the high adsorption capacity of GAC for 2,4,5-Trichlorobiphenyl, removing it from the solution. [] The subsequent microwave regeneration step allows for the recovery of the GAC and further concentration of the pollutant, making this a potentially sustainable and efficient remediation strategy. []

Q15: Can activated carbon catalyze the dechlorination of 2,4,5-Trichlorobiphenyl?

A: Studies have demonstrated that activated carbon can act as a catalyst in the dechlorination of 2,4,5-Trichlorobiphenyl. [] Under specific conditions, activated carbon can facilitate the removal of chlorine atoms from 2,4,5-Trichlorobiphenyl, leading to the formation of less chlorinated products. [] This catalytic activity is attributed to the unique surface properties of activated carbon, which can promote electron transfer reactions. []

Q16: What is the dihedral angle between the benzene rings in the structure of 2,4,5-Trichlorobiphenyl?

A: The dihedral angle between the two benzene rings in the 2,4,5-Trichlorobiphenyl molecule is 47.25°. [] This non-planar conformation arises from the steric hindrance caused by the chlorine atoms at the ortho positions, influencing the molecule's overall shape and potential interactions with other molecules. []

Q17: How does ice affect the distribution and release of 2,4,5-Trichlorobiphenyl?

A: Research focusing on the distribution and release of 2,4,5-Trichlorobiphenyl in ice is crucial for understanding its fate in cold environments. [] Factors such as ice formation rate, crystal structure, and the presence of other impurities can influence the partitioning and subsequent release of 2,4,5-Trichlorobiphenyl from melting ice, potentially impacting its bioavailability and transport in ecosystems. []

Q18: Can carbon materials catalyze the dechlorination of PCBs under mild conditions?

A: Emerging research highlights the potential of carbon materials as catalysts for dechlorinating PCBs, including 2,4,5-Trichlorobiphenyl, under mild reaction conditions. [] This approach offers a promising alternative to conventional methods that often require harsh conditions. [] Further exploration of carbon material properties and optimization of reaction parameters could lead to the development of efficient and environmentally friendly remediation technologies. []

Q19: How effective are highly stable palladium-loaded TiO2 nanotube array electrodes for the electrocatalytic hydrodehalogenation of polychlorinated biphenyls?

A: Highly stable palladium-loaded TiO2 nanotube array electrodes have shown remarkable effectiveness in the electrocatalytic hydrodehalogenation of polychlorinated biphenyls, including 2,4,5-Trichlorobiphenyl. [] These electrodes leverage the synergistic effects of palladium's catalytic activity and the unique properties of TiO2 nanotubes, resulting in enhanced dechlorination efficiency and stability. []

Q20: Can potassium persulfate, in the presence of perfluorinated radicals, be used to oxidize highly chlorinated benzenes and biphenyls like 2,4,5-Trichlorobiphenyl?

A: Research suggests that potassium persulfate, combined with perfluorinated radicals, can effectively oxidize highly chlorinated compounds like 2,4,5-Trichlorobiphenyl. [] This oxidative approach utilizes the strong oxidizing power of the generated radicals to degrade persistent organic pollutants. [] Investigating the efficiency and selectivity of this method for different PCBs can contribute to developing new remediation strategies. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate](/img/structure/B97277.png)

![1-Propanamine, 3-(triethoxysilyl)-N,N-bis[3-(triethoxysilyl)propyl]-](/img/structure/B97279.png)

![[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-1-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-2-yl] acetate](/img/structure/B97280.png)